

X-ray crystallography of (1S,3R)-3-aminocyclohexanol derivatives

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Compound of Interest

Compound Name: (1S,3R)-3-aminocyclohexanol

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A Comparative Guide to the X-ray Crystallography of (1S,3R)-3-Aminocyclohexanol Derivatives

For researchers and professionals in the field of drug development and materials science, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the crystallographic data of derivatives of (1S,3R)-3-aminocyclohexanol, a versatile chiral building block.

Comparative Crystallographic Data

The following table summarizes the unit cell parameters for two derivatives of aminocyclohexanol, offering a quantitative comparison of their crystal lattices.

Derivative Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)	Z
cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid	C ₁₂ H ₂₁ NO ₄	Triclinic	P-1	5.85 4(1)	10.0 00(2)	23.0 14(5)	85.6 4(2)	88.6 8(2)	88.5 1(2)	1342 .6(4)	4
(1S,3R)-3-Ammonio cyclohexanecarboxylate	C ₇ H ₁₃ NO ₂	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	5.51 30(10)	6.12 82(9)	22.5 18(4)	90	90	90	760. 8(2)	4

Note: The data for cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is presented as found in the literature. While the 'cis' configuration is defined, direct comparison of conformational parameters with the (1S,3R) derivative should be made with consideration of the different substituents.

Experimental Protocols

The determination of the crystal structures for the compared derivatives follows a standardized workflow in single-crystal X-ray crystallography.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation of a saturated solution. For the derivatives discussed:

- cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Crystals were obtained from an ethyl acetate solution by slow evaporation.^[1]
- 1S,3R-3-amino-cyclohexanecarboxylic acid: This was synthesized and resolved from 3-cyclohexenecarboxylic acid.

Data Collection

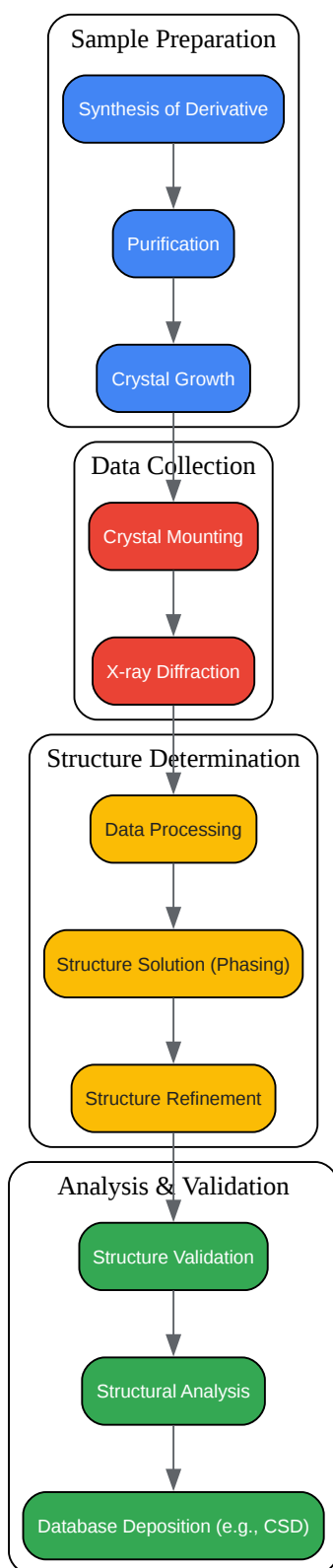
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction data for (1S,3R)-3-Ammoniocyclohexanecarboxylate was collected on a Bruker SMART 1K area-detector diffractometer. The data collection strategy is designed to cover a significant portion of the reciprocal space, and data is typically collected at a low temperature (e.g., 293(2) K) to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined using full-matrix least-squares methods. For the structure of (1S,3R)-3-Ammoniocyclohexanecarboxylate, the structure was solved using SHELXS97 and refined using SHELXL97. Carbon-bound hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a **(1S,3R)-3-aminocyclohexanol** derivative.



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References

- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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